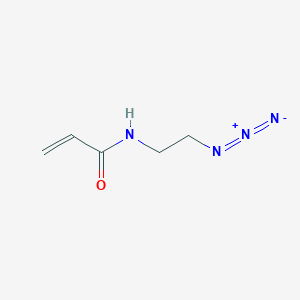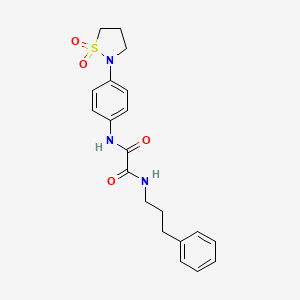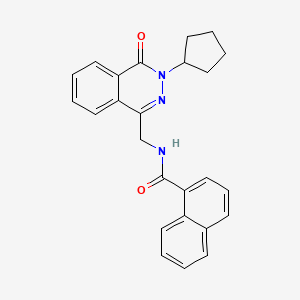
N-(2-叠氮乙基)丙烯酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-azidoethyl)prop-2-enamide: is an organic compound with the molecular formula C5H8N4O and a molecular weight of 140.146 g/mol. This compound is characterized by the presence of an azido group (-N3) attached to an ethyl chain, which is further connected to a prop-2-enamide moiety. The azido group imparts unique reactivity to the compound, making it valuable in various chemical and biological applications.
科学研究应用
Chemistry: N-(2-azidoethyl)prop-2-enamide is used in the synthesis of thermoresponsive polymers. The azido group-containing derivatives can initiate atom transfer radical polymerization (ATRP) of N-isopropylacrylamide, producing polymers with azido end-groups. These polymers can undergo click reactions to modify their thermoresponsivity, which is significant for applications ranging from drug delivery systems to smart materials.
Biology and Medicine: The compound is employed in the synthesis of bioactive heterocycles and enaminones, which are crucial in medicinal chemistry. The azido group facilitates the transformation of propargylic alcohols into enaminones via rhodium-catalyzed reactions, providing a straightforward approach to creating complex molecules with potential pharmacological activities.
Industry: In industrial applications, N-(2-azidoethyl)prop-2-enamide derivatives are used in controlled polymerization processes, such as reversible addition-fragmentation chain transfer (RAFT) polymerization, to produce polymers with specific end-functionalities. These polymers are crucial for designing drug delivery systems that respond to environmental stimuli.
作用机制
Mode of Action
N-(2-azidoethyl)prop-2-enamide, through its derivatives, initiates the atom transfer radical polymerization (ATRP) of N-isopropylacrylamide, producing polymers with azido end-groups. This reaction involves the regio- and stereoselective hydrometallation of an enamide or enecarbamate to generate a catalytic amount of enantioenriched alkylnickel intermediate, followed by C–C bond formation via alkyl electrophiles .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-azidoethyl)prop-2-enamide typically involves the reaction of 2-bromoethylamine hydrobromide with sodium azide to form 2-azidoethylamine. This intermediate is then reacted with acryloyl chloride to yield the final product. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Temperature: 0°C to room temperature
Catalyst: Triethylamine or pyridine as a base
Industrial Production Methods: While specific industrial production methods for N-(2-azidoethyl)prop-2-enamide are not well-documented, the general approach involves scaling up the laboratory synthesis with appropriate safety measures due to the explosive nature of azides. Continuous flow reactors and automated systems are often employed to ensure controlled and safe production.
化学反应分析
Types of Reactions:
Click Chemistry: The azido group in N-(2-azidoethyl)prop-2-enamide readily participates in click reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazoles.
Substitution Reactions: The azido group can be substituted by nucleophiles such as amines, leading to the formation of amines or amides.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Click Chemistry: Copper(I) bromide, sodium ascorbate, and alkyne substrates in a solvent like dimethyl sulfoxide (DMSO) or water.
Substitution Reactions: Nucleophiles such as primary or secondary amines in the presence of a base like sodium hydroxide.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Major Products:
Click Chemistry: 1,2,3-Triazoles
Substitution Reactions: Amines or amides
Reduction Reactions: Primary amines
相似化合物的比较
- N-(2-azidoethyl)acrylamide
- N-(2-azidoethyl)methacrylamide
- N-(2-azidoethyl)but-2-enamide
Comparison: N-(2-azidoethyl)prop-2-enamide is unique due to its specific structure, which combines an azido group with a prop-2-enamide moiety. This combination imparts distinct reactivity and versatility in chemical synthesis compared to similar compounds. For instance, N-(2-azidoethyl)methacrylamide has a similar azido group but a different alkene structure, leading to variations in polymerization behavior and reactivity. Similarly, N-(2-azidoethyl)but-2-enamide has a longer alkene chain, which can affect its physical properties and applications.
属性
IUPAC Name |
N-(2-azidoethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-2-5(10)7-3-4-8-9-6/h2H,1,3-4H2,(H,7,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGSFXOOYFBDOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}-3-methylphenyl)pyridine-3-carboxamide](/img/structure/B2585309.png)
![METHYL 3-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}THIOPHENE-2-CARBOXYLATE](/img/structure/B2585310.png)

![2,5-Dimethyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2585313.png)
![N-(4-acetylphenyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2585318.png)
![4-(4-Methoxyphenyl)[1,3]benzodioxolo[5,6-c][2,7]naphthyridine](/img/structure/B2585320.png)

![5-Methyl-1-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethyl]pyrazolidin-3-one](/img/structure/B2585323.png)
![2-[2,2-dimethyl-3-(2-phenylethynyl)-1-aziranyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2585324.png)

![(Z)-N'-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide](/img/structure/B2585326.png)
![1-(indolin-1-yl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2585327.png)
![N-(4-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2585329.png)

